![molecular formula C19H17F3N2O3S B2890641 6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-78-5](/img/structure/B2890641.png)
6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyridine ring, a trifluoromethyl group, a carbonitrile group, a sulfanyl group, and a dimethoxyphenyl group. These groups could potentially confer a variety of chemical properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route. However, the synthesis could potentially involve reactions such as nucleophilic aromatic substitution, sulfanylation, and nitrile formation.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests aromaticity, which could influence the compound’s reactivity. The trifluoromethyl group is electron-withdrawing, which could also affect the compound’s reactivity and stability.Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the nitrile group could undergo hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitrile group could increase the compound’s polarity, affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related pyridine and fused pyridine derivatives has been explored, demonstrating the versatility of these compounds in creating novel chemical entities. For instance, a series of novel pyridine derivatives were prepared, showcasing the chemical adaptability and potential utility of these compounds in further synthetic applications (Flefel et al., 2018). Similarly, the molecular and crystal structure of related compounds was analyzed, indicating the distinct geometric configurations that these molecules can adopt, which is critical for understanding their reactivity and interaction with other molecules (Jansone et al., 2007).
Applications in Catalysis and Organic Synthesis
Research has also delved into the catalytic applications of compounds with similar structural features, emphasizing their potential in facilitating various chemical reactions. For example, the aerobic oxidative desulfurization of certain sulfur-containing compounds using an Anderson-type catalyst demonstrates the potential of these structures in environmental remediation and cleaner fuel production (Lu et al., 2010). Additionally, the electrochemical reduction of CO2 catalyzed by rhenium tricarbonyl complexes coordinated by similar ligands underscores the relevance of these compounds in addressing climate change through CO2 utilization (Nganga et al., 2017).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how this is influenced by its molecular structure.
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-10(25)11(2)28-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(26-3)17(7-12)27-4/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCQKRHEARPMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

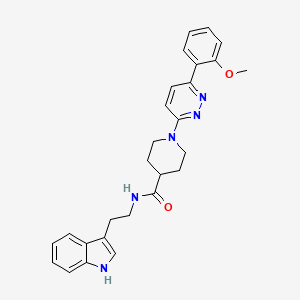
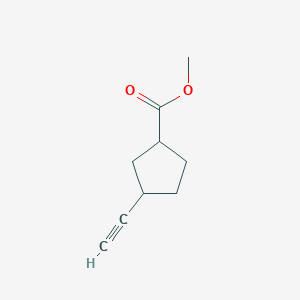
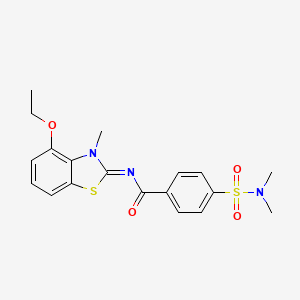
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)
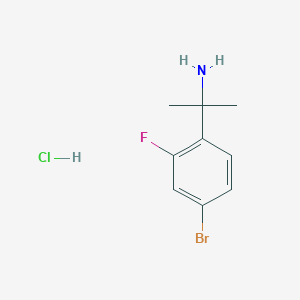
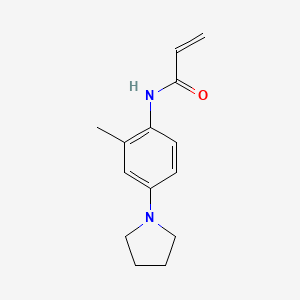
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)
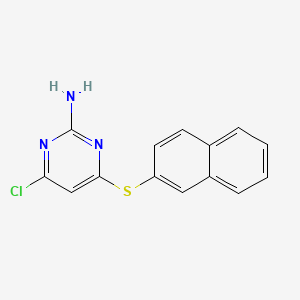
![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)
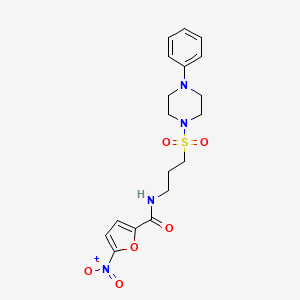
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)
![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)
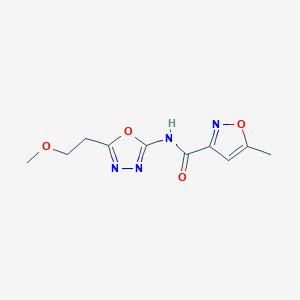
![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)